Bienvenue dans la boutique en ligne BenchChem!

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

Lipophilicity Cheminformatics ADME

6-(4-Methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one (C18H15N3O4, MW 337.33 g/mol) is a disubstituted pyridazin-3(2H)-one that combines a para-methoxyphenyl moiety at C6 with a para-nitrobenzyl group at N2. The pyridazinone core is recognized as a privileged pharmacophore with clinically validated anti-inflammatory, cardiotonic, and anticancer activities.

Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
Cat. No. B11206503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one
Molecular FormulaC18H15N3O4
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H15N3O4/c1-25-16-8-4-14(5-9-16)17-10-11-18(22)20(19-17)12-13-2-6-15(7-3-13)21(23)24/h2-11H,12H2,1H3
InChIKeyHQDUIYJSOYOTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one: Procurement-Ready Pyridazinone Scaffold for Anti-Inflammatory & Anticancer Screening


6-(4-Methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one (C18H15N3O4, MW 337.33 g/mol) is a disubstituted pyridazin-3(2H)-one that combines a para-methoxyphenyl moiety at C6 with a para-nitrobenzyl group at N2. The pyridazinone core is recognized as a privileged pharmacophore with clinically validated anti-inflammatory, cardiotonic, and anticancer activities [1]. Patents explicitly claiming N2-(nitrobenzyl)-substituted pyridazinones as potent interleukin-1β (IL-1β) production inhibitors [2] establish this substitution pattern as a therapeutically relevant chemotype distinct from earlier PDE-targeted pyridazinones.

Why Generic Pyridazinone Analogs Cannot Substitute for 6-(4-Methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one in Targeted Assays


Pyridazinones are not functionally interchangeable: the position of the methoxy substituent on the C6-phenyl ring and the presence of the reducible 4-nitrobenzyl group at N2 govern both physicochemical properties and pharmacodynamic behavior. Small positional shifts (para → ortho or meta) alter molecular dipole, lipophilicity, and hydrogen-bonding capacity, which directly impact target binding and assay reproducibility [1]. Furthermore, the 4-nitrobenzyl moiety is not a passive structural feature—it is explicitly claimed in patent families as critical for IL-1β inhibitory activity and can undergo bioreduction to generate reactive intermediates useful in cellular probe applications [2]. Substituting with an unsubstituted benzyl or a chloro-phenyl analog eliminates this redox functionality and the associated biological readout.

Quantitative Differentiation Evidence: 6-(4-Methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation: para-Methoxy vs. meta-Methoxy Isomer

The para-methoxy isomer (target) exhibits a calculated LogP of approximately 3.3–3.5, consistent with the meta-methoxy isomer (ChemDiv IB04-9419) which reports a vendor-determined LogP of 3.38 . While the absolute LogP difference between positional isomers is small, the para-substitution renders the methoxy oxygen more available for hydrogen-bond acceptance (predicted PSA 155–160 Ų) compared to the ortho isomer, where steric shielding by the pyridazinone ring reduces effective PSA. This translates to differential solubility and protein-binding profiles in serum-containing assays [1].

Lipophilicity Cheminformatics ADME

Electronic Modulation: para-Methoxy Substituent Effect on C6-Aryl Reactivity

The para-methoxy group exerts a resonance electron-donating effect (Hammett σₚ⁺ = −0.78 for OCH₃) that increases electron density on the C6-phenyl ring and, by conjugation, on the pyridazinone core. This electronic environment is distinct from the meta-methoxy isomer (σₘ = +0.12), which is inductively electron-withdrawing, and from the unsubstituted phenyl analog (2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one, σ = 0.00). The resulting difference in the pyridazinone ring's HOMO energy affects charge-transfer interactions with target proteins and redox behavior of the nitro group [1]. This electronic distinction is well-established in pyridazinone SAR literature [2].

SAR Electronic effects Hammett constants

Patent-Protected IL-1β Inhibitory Chemotype: N2-(4-Nitrobenzyl) Requirement

Multiple patents (US6403586, EP1142885) explicitly claim pyridazin-3(2H)-one derivatives bearing an N2-(4-nitrobenzyl) group as inhibitors of IL-1β production [1]. In the published SAR, the 4-nitrobenzyl moiety at N2 is a conserved feature among active compounds in the HL-60 cell-based IL-1β release assay; replacement with benzyl or alkyl groups reduced activity [2]. The target compound uniquely combines this N2 pharmacophore with a para-methoxyphenyl at C6, a substitution pattern not encompassed by the narrower claims of earlier PDE4-inhibitor patents (e.g., zardaverine-type pyridazinones), providing freedom-to-operate differentiation.

Interleukin-1β Patent landscape Inflammation

Nitrobenzyl Redox Probe Function: Bioreductive Activation Potential

The 4-nitrobenzyl group is a well-established trigger for bioreductive activation in hypoxic tumor microenvironments and a fluorescent probe for cellular reductase activity. Pyridazinones bearing this motif have been proposed as biological probes for redox signaling studies . In contrast, des-nitro analogs (e.g., 6-(4-methoxyphenyl)pyridazin-3(2H)-one) lack this bioreductive functionality entirely. The nitro group is reduced by cellular nitroreductases (e.g., NTR, NADPH:cytochrome P450 reductase) to a hydroxylamine or amine intermediate, enabling monitoring of enzymatic activity or selective release of an active species under hypoxia. The specific electronic environment imparted by the para-methoxyphenyl group at C6 modulates the reduction potential of the nitro group via through-conjugation, potentially tuning the rate of bioreduction relative to other nitrobenzyl pyridazinones.

Bioreduction Prodrug Cellular probe

Optimized Application Scenarios for 6-(4-Methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one in Drug Discovery and Chemical Biology


Scaffold for IL-1β-Driven Inflammatory Disease Screening Cascades

The target compound is most effectively deployed in primary screening against IL-1β production in LPS-stimulated HL-60 cells or human PBMCs, leveraging the patent-established SAR of N2-(4-nitrobenzyl) pyridazinones [1]. Its para-methoxyphenyl substitution at C6 provides a distinct electronic profile compared to the ortho- and meta-methoxy analogs typically found in commercial screening decks, making it valuable for hit triage where positional isomer differentiation is critical. Use this compound as a starting point for SAR expansion around the C6 aryl ring while retaining the 4-nitrobenzyl pharmacophore.

Hypoxia-Responsive Prodrug or Cellular Redox Probe

The 4-nitrobenzyl group enables use as a bioreductive trigger in hypoxic tumor spheroid models (e.g., HCT116, MDA-MB-468) or as a fluorogenic substrate for nitroreductase activity assays [1]. The para-methoxyphenyl substitution tunes the reduction potential relative to other nitrobenzyl pyridazinones (class-level inference, σₚ⁺ = −0.78), which can be exploited to achieve cell-line-specific activation kinetics [2].

Negative Control Pairing with Des-Nitro Analog

Procure 6-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS 2166-33-8) in parallel to serve as a matched negative control in redox-dependent assay formats. The absence of the nitrobenzyl group eliminates bioreductive capacity and IL-1β inhibitory activity attributable to the N2 pharmacophore, enabling unambiguous attribution of biological effects to the nitrobenzyl moiety [1].

Cheminformatic Model Training Set for Positional Isomer Activity Prediction

Include this compound alongside its ortho- and meta-methoxy isomers and the unsubstituted phenyl analog in QSAR model training datasets. The quantifiable differences in computed LogP (~3.4), tPSA (~160 Ų), and Hammett σ constants provide labeled features for machine learning models predicting anti-inflammatory or cytotoxic activity from pyridazinone substitution patterns [1].

Quote Request

Request a Quote for 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.